Thyminalkylamine

Descripción

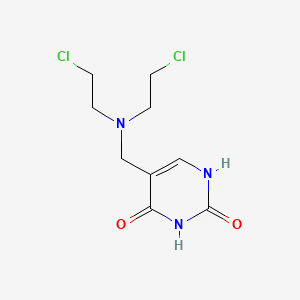

Thyminalkylamine, systematically named 5-(bis(2-chloroethyl)aminomethyl)uracil (CAS RN: 6860-12-4), is a uracil derivative modified with a bis(2-chloroethyl)aminomethyl group. Its molecular formula is C₈H₁₂Cl₂N₄O₂, and it has a molecular weight of 266.9 g/mol . This compound combines the pyrimidine ring of uracil with alkylating chloroethyl groups, making it structurally distinct from simpler amines. Its synthesis and reactivity are driven by the electrophilic chloroethyl groups, enabling covalent interactions with biological nucleophiles like DNA or proteins .

Propiedades

Número CAS |

7264-21-3 |

|---|---|

Fórmula molecular |

C9H13Cl2N3O2 |

Peso molecular |

266.12 g/mol |

Nombre IUPAC |

5-[bis(2-chloroethyl)aminomethyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H13Cl2N3O2/c10-1-3-14(4-2-11)6-7-5-12-9(16)13-8(7)15/h5H,1-4,6H2,(H2,12,13,15,16) |

Clave InChI |

DSNDKLPCPVXPMQ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1)CN(CCCl)CCCl |

SMILES canónico |

C1=C(C(=O)NC(=O)N1)CN(CCCl)CCCl |

Apariencia |

Solid powder |

Otros números CAS |

7264-21-3 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

6860-12-4 (mono-hydrochloride) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5-bis(2-chloroethyl)aminomethyluracil thyminalkylamine thyminalkylamine monohydrochloride thyminealkamine Ypenyl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituted Alkylamine Salts

Substituted alkylamine salts, such as those regulated under PMN P-85–941 (generic structure), share the alkylamine backbone but lack the uracil moiety. For example, releases to water are restricted under §721.90, reflecting concerns about bioaccumulation and aquatic toxicity . Unlike Thyminalkylamine, these compounds are simpler in structure and lack the pyrimidine ring, limiting their use in targeted biochemical applications.

5-Substituted-2-Phenylbenzo[b]thiophene-3-Alkylamines

These compounds feature a benzo[b]thiophene core linked to alkylamine side chains. Pharmacological studies highlight their antipsychotic activity, contrasting with Thyminalkylamine’s presumed alkylating function.

Comparison with Biogenic Amines and Simpler Alkylamines

Tyramine (4-Hydroxyphenethylamine)

Tyramine (C₈H₁₁NO, MW: 137.18 g/mol) is a naturally occurring phenethylamine involved in neurotransmission and vasoconstriction. Unlike Thyminalkylamine, it lacks halogen substituents and alkylating capacity. Tyramine’s primary toxicity arises from its adrenergic effects, causing hypertensive crises in high doses, whereas Thyminalkylamine’s chloroethyl groups pose cytotoxic risks .

Trimethylamine (TMA) and Dimethylamine (DMA)

Trimethylamine (C₃H₉N, MW: 59.11 g/mol) and dimethylamine (C₂H₇N, MW: 45.08 g/mol) are volatile amines linked to cardiovascular and renal pathologies. TMA is metabolized to trimethylamine N-oxide (TMAO), a biomarker for atherosclerosis.

Key Functional and Pharmacological Differences

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.